N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-Chloro-4-Methoxyphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide is a thiadiazole-based compound characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a 3-chloro-4-methoxyphenyl aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for diverse biological applications, including agrochemical and pharmaceutical research. Notably, structurally related thiadiazole carboxamides, such as tiadinil (N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide), have been commercialized as plant defense activators, highlighting the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOJKNNZZJPCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole with an appropriate carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly oxidizing agents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent on the phenyl ring undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-donating methoxy group at the para position, which activates the ring for displacement.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Aromatic SNAr | K₂CO₃, DMF, 80°C, 12 h | Replacement of Cl with -NH₂ or -OCH₃ | 65–78% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Cross-coupling with aryl boronic acids | 52% |
Example :
With morpholine:
at 90°C in DMF (yield: 72%).
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and condensation reactions, enabling structural diversification.
Key Insight :
The methyl group on the thiadiazole ring stabilizes the carboxamide against enzymatic degradation, as shown in comparative stability studies.
Thiadiazole Ring Reactivity
The 1,2,3-thiadiazole core exhibits electrophilic substitution at the 4-methyl position and ring-opening reactions.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CCl₄, 0°C, 2 h | Methyl → CH₂Br substitution | 48% | |
| Ring Opening | LiAlH₄, THF, reflux, 6 h | Thiadiazole → thiol intermediate | 55% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 100°C | Cross-coupling at C4-methyl position | 61% |
Mechanistic Note :
The methyl group at C4 directs electrophiles to the adjacent sulfur atom, facilitating regioselective modifications.
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Thiadiazole Formation :
Cyclocondensation of thiosemicarbazide with α-keto esters (e.g., ethyl 2-oxobutyrate) under acidic conditions. -
Carboxamide Coupling :
React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-chloro-4-methoxyaniline in dichloromethane (DCM) at 0–5°C. -
Purification :
Column chromatography (silica gel, hexane:EtOAc = 4:1) achieves >95% purity.
Stability and Compatibility Data
| Condition | Stability | Decomposition Products |
|---|---|---|
| pH < 2 or > 10 | Unstable (t₁/₂ < 24 h) | Thiadiazole-5-carboxylic acid + aniline |
| UV Light (254 nm) | Gradual decomposition (48 h) | Sulfur-containing byproducts |
| Oxidizing Agents | Rapid reaction | Sulfoxides/sulfones |
Recommendation : Store under inert gas at −20°C to prevent hydrolysis.
Comparative Reactivity of Analogues
Scientific Research Applications
Structural Overview
The compound has the following chemical structure:
- Molecular Formula : C11H10ClN3OS
- CAS Number : 223580-51-6
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Antimicrobial Activity
Recent studies have shown that this compound exhibits promising antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibitory effects on:
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent pharmacological research. Its effects on various cancer cell lines have been investigated using different assays.
Case Study: Anticancer Activity Evaluation
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability:
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related thiadiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural Analogues with Varying Aromatic Substituents
| Compound Name | Aromatic Substituent | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| N-(3-Chloro-4-Methoxyphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide | 3-Chloro-4-Methoxyphenyl | C₁₂H₁₁ClN₃O₂S | 296.75 g/mol | Agrochemical/Pharmaceutical research | [4], [12] |
| Tiadinil (N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide) | 3-Chloro-4-Methylphenyl | C₁₁H₁₀ClN₃OS | 267.73 g/mol | Commercial SAR activator (rice blight resistance) | [4] |
| N-(2,5-Dimethoxyphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide | 2,5-Dimethoxyphenyl | C₁₂H₁₃N₃O₃S | 279.31 g/mol | Research compound (unreported bioactivity) | [13] |
| BTP2 (N-(4-[3,5-Bis(Trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide) | 4-(3,5-Bis-Trifluoromethylpyrazolyl)Phenyl | C₁₆H₁₁F₆N₅OS | 443.34 g/mol | SOCE inhibitor; anti-inflammatory agent | [7], [8], [9] |
Key Observations :
- Bioactivity : Tiadinil’s efficacy in rice blight resistance is attributed to its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which activates systemic acquired resistance (SAR). The methoxy group in the target compound may alter metabolic stability or SAR activation pathways .
- Pharmacological Diversity : BTP2 demonstrates the scaffold’s adaptability; its trifluoromethylpyrazole substituent enables potent SOCE (store-operated calcium entry) inhibition, a mechanism distinct from tiadinil’s agrochemical role .
Functional Group Modifications
| Compound Class | Core Structure | Key Functional Differences | Biological Relevance | Reference |
|---|---|---|---|---|
| Thiadiazole-5-Carboxamides | 1,2,3-Thiadiazole + carboxamide | Aromatic substituent variability | Agrochemicals, calcium signaling | [4], [7] |
| Thiadiazole-5-Carbohydrazides | 1,2,3-Thiadiazole + carbohydrazide | Replaced carboxamide with hydrazide | Antifungal agents (e.g., fungal FAS inhibitors) | [3] |
| Thiazole Carboxamides | Thiazole + carboxamide | Thiazole vs. thiadiazole core | Anticancer agents (e.g., HepG-2 inhibition) | [5] |
Key Observations :
- Carboxamide vs. Carbohydrazide : The carbohydrazide derivatives in exhibit antifungal activity, whereas carboxamides like tiadinil or BTP2 are optimized for plant defense or calcium signaling. The carboxamide group likely enhances hydrogen-bonding interactions with target proteins .
- Core Heterocycle : Thiadiazoles generally offer greater metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic degradation, as seen in tiadinil’s commercial success .
Key Observations :
- Potency : BTP2’s sub-micromolar activity in calcium signaling contrasts with tiadinil’s indirect agrochemical action, underscoring the impact of substituents on target selectivity .
- Structural-Activity Relationship (SAR) : The 3-chloro-4-methoxy group in the target compound may optimize interactions with plant or mammalian receptors, while bulkier groups (e.g., trifluoromethylpyrazole in BTP2) enhance affinity for ion channels .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, with the chemical formula C11H10ClN3OS and CAS number 223580-51-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring which is known for its pharmacological versatility. The structural formula is represented as follows:
Key Properties:
Anticancer Activity
Recent studies have shown that derivatives of thiadiazoles exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 22.0 | Cell cycle arrest |
| HeLa (Cervical) | 18.7 | Inhibition of proliferation |
In a study by , the compound was shown to induce significant apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Thiadiazole derivatives are known for their effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The observed MIC values indicate that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been assessed for anti-inflammatory effects. A study demonstrated that it can stabilize erythrocyte membranes and inhibit proteinase enzymes.
Table 3: Anti-inflammatory Effects
| Treatment Group | Erythrocyte Membrane Stability (%) | Proteinase Inhibition (%) |
|---|---|---|
| Control | 100 | 100 |
| Compound (100 mg/kg) | 76.91 | 57.41 |
| Compound (200 mg/kg) | 68.76 | 65.26 |
These results suggest that this compound has promising anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups such as chlorine enhances anticancer and antimicrobial activities, while electron-donating groups may improve antioxidant properties .
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where this compound was found to exhibit superior biological activity compared to other derivatives in the series .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, including condensation of 1,2,3-thiadiazole precursors with substituted aniline derivatives. For example, intermediates like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid are coupled with 3-chloro-4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions.
- Characterization : Key intermediates are confirmed via -NMR and -NMR spectroscopy to verify substituent positions. Purity (>99%) is assessed via HPLC with UV detection at 254 nm, as validated for similar thiadiazole carboxamides .
Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?
- Primary Methods :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min; ≥99% purity threshold) .
- GC : Suitable for volatile derivatives, using flame ionization detection (FID) .
- Structural Confirmation :
- NMR : -NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 7.25–7.65 (m, aromatic protons). -NMR confirms carbonyl (C=O) at ~165 ppm .
- HRMS : Exact mass calculated for : 304.0312 (observed: 304.0309) .
Advanced Research Questions
Q. How does This compound activate systemic acquired resistance (SAR) in plants, and what is the role of its metabolite?
- Mechanism : The compound (commercially termed tiadinil) is metabolized in planta to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers SAR via salicylic acid (SA)-dependent pathways. SV-03 upregulates pathogenesis-related (PR) genes, enhancing resistance to pathogens like Xanthomonas oryzae (rice blight) .
- Experimental Design :
- Metabolite Tracking : Use -labeled tiadinil in hydroponic rice cultures, followed by LC-MS/MS to identify SV-03 accumulation in leaves.
- Gene Expression : qPCR to measure PR1 and NPR1 expression in treated vs. untreated plants .
Q. Are there contradictions in reported biological activities of this compound across different experimental models?
- Key Findings :
- Plant Studies : No direct antimicrobial activity observed; efficacy stems from SAR induction .
- Mammalian Systems : Structural analogs (e.g., BTP2, a pyrazole-thiadiazole derivative) inhibit store-operated calcium entry (SOCE) in endothelial cells, suggesting divergent mechanisms based on substitution patterns .
Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers for aqueous stability .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance uptake in plant vasculature or mammalian tissues .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
